Biphenyl-4-yl thiophene-2-carboxylate
Description
Biphenyl-4-yl thiophene-2-carboxylate is an organic compound featuring a biphenyl moiety linked via an ester bond to a thiophene-2-carboxylate group. Its molecular formula is C₁₇H₁₂O₂S, with a molecular weight of 288.34 g/mol. The biphenyl group enhances aromatic stacking interactions, while the thiophene ring contributes electronic diversity, making it valuable in materials science and pharmaceutical intermediates .
Synthesis: The compound can be synthesized via Heck coupling reactions, as demonstrated in the preparation of podophyllotoxin analogs, where thiophene-2-carbonyl chloride reacts with biphenyl derivatives under palladium catalysis . Alternatively, copper-promoted homo-coupling reactions in aqueous or DMF systems may also yield biphenyl-linked carboxylates .
Properties
Molecular Formula |
C17H12O2S |
|---|---|
Molecular Weight |
280.3 g/mol |
IUPAC Name |
(4-phenylphenyl) thiophene-2-carboxylate |
InChI |
InChI=1S/C17H12O2S/c18-17(16-7-4-12-20-16)19-15-10-8-14(9-11-15)13-5-2-1-3-6-13/h1-12H |
InChI Key |
ZHEGWMONGXPPSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE can be achieved through several methods. One common approach involves the reaction of 1,1’-biphenyl-4-carboxylic acid with thiophene-2-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve the use of catalytic processes to enhance yield and efficiency. For example, the Gewald reaction, which involves the condensation of a ketone or aldehyde with a nitrile and elemental sulfur, can be adapted for large-scale synthesis . Additionally, microwave-assisted synthesis has been employed to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
[1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride to produce thiol derivatives.
Substitution: Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated, nitrated, and sulfonated thiophene derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
Biphenyl derivatives, including biphenyl-4-yl thiophene-2-carboxylate, have shown significant biological activities. They are involved in the development of various pharmaceuticals due to their ability to act on multiple biological targets. Notably, biphenyl compounds exhibit:
- Anticancer Activity: Certain biphenyl derivatives have been reported to inhibit cell proliferation in various cancer types. For instance, biphenyl-4-ylcarbamoyl thiophene carboxylic acids have demonstrated potent effects on peripheral blood mononuclear cells (PBMCs), indicating potential use in cancer therapies .
- Anti-inflammatory and Antimicrobial Effects: The structural features of biphenyl compounds allow them to interact with biological pathways effectively, making them suitable candidates for anti-inflammatory and antimicrobial drugs .
Case Study: Anticancer Agents
A study highlighted the synthesis of biphenyl derivatives that showed enhanced anticancer properties when tested against specific cancer cell lines. The mechanism of action was linked to their ability to modulate signaling pathways associated with cell survival and proliferation .
Organic Electronics
Role in OLEDs and Semiconductors:
Biphenyl compounds are pivotal in the development of organic light-emitting diodes (OLEDs) and organic semiconductors. Their unique electronic properties enable efficient charge transport and light emission.
| Property | This compound | Applications |
|---|---|---|
| Charge Mobility | High | OLEDs |
| Stability | Excellent | Organic Semiconductors |
| Light Emission | Efficient | Displays and Lighting |
Case Study: OLED Development
Research has shown that incorporating biphenyl moieties into OLED architectures can significantly improve device performance, including brightness and operational stability. This has led to advancements in display technologies .
Material Science
Synthesis of Functional Materials:
Biphenyl derivatives are utilized in synthesizing functional materials such as liquid crystals and polymers with intrinsic microporosity. Their rigid structure contributes to the stability and performance of these materials.
Applications:
Mechanism of Action
The mechanism of action of [1,1’-BIPHENYL]-4-YL THIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues: Benzo[b]thiophene Carboxylates
Ethyl 4,5,7-triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate () shares a thiophene-carboxylate core but substitutes biphenyl with a phenyl-acetoxybenzo group. Key differences include:
| Property | Biphenyl-4-yl Thiophene-2-carboxylate | Ethyl 4,5,7-Triacetoxy-3-phenylbenzo[b]thiophene-2-carboxylate |
|---|---|---|
| Molecular Weight | 288.34 g/mol | ~424.42 g/mol (calculated) |
| Melting Point | Not reported | 174–178°C |
| Functional Groups | Biphenyl, ester | Phenyl, acetoxy, ester |
| Applications | Catalysis, pharmaceuticals | Intermediate in heterocyclic synthesis |
Catalytic and Ligand Properties
Thiophene-2-carboxylate derivatives, such as thiophene-2-carboxylate Cu(I), are widely used in cross-coupling reactions. This compound may serve as a ligand due to its electron-rich thiophene and sterically bulky biphenyl group, which could stabilize metal centers more effectively than simpler carboxylates like acetate .
Pharmacological Relevance
The thiophene-carboxylate group may offer metabolic stability advantages over tetrazole moieties due to reduced susceptibility to enzymatic hydrolysis .
Key Research Findings and Gaps
- Synthetic Efficiency : Pd/Cu catalytic systems for biphenyl synthesis achieve moderate yields (~67%), suggesting room for optimization in this compound production .
- Data Gaps : Melting points, solubility, and explicit catalytic/pharmacological data for this compound remain uncharacterized in the literature reviewed.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Biphenyl-4-yl thiophene-2-carboxylate, and how is its structure validated?
- Synthesis : Typical methods involve esterification of thiophene-2-carboxylic acid derivatives with biphenyl-4-ol under catalytic conditions (e.g., using DCC/DMAP). Alternative routes include cross-coupling reactions to introduce the biphenyl moiety .
- Characterization : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and elemental analysis are standard for confirming molecular structure and purity. X-ray crystallography may resolve stereochemical ambiguities .
Q. Which analytical techniques are critical for assessing the purity and stability of this compound?
- High-performance liquid chromatography (HPLC) with UV detection ensures purity (>95% by area normalization). Stability studies under varying pH, temperature, and light exposure utilize accelerated degradation protocols, analyzed via hyphenated techniques (e.g., LC-MS) to identify degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?
- Systematic variation of catalysts (e.g., Pd-based for cross-coupling), solvents (polar aprotic vs. non-polar), and temperature (microwave-assisted vs. conventional heating) can enhance efficiency. For example, microwave irradiation reduces reaction times by 50–70% while maintaining yields >80% .
Q. How should researchers resolve contradictions in reported bioactivity data (e.g., antibacterial vs. anti-inflammatory efficacy)?
- Conduct comparative assays under standardized conditions (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects). Structural analogs with modified substituents (e.g., electron-withdrawing groups at the 4-position) can clarify structure-activity relationships (SAR). Contradictions may arise from assay sensitivity or cellular uptake differences .
Q. What computational strategies predict the interaction of this compound with biological targets?
- Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding affinities to targets like hypoxia-inducible factors (HIFs) or kinases. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic properties influencing reactivity .
Q. How can derivatives of this compound be designed for materials science applications?
- Introduce π-conjugated substituents (e.g., ethynyl groups) to enhance charge transport in organic semiconductors. Copolymerization with thiophene-based monomers yields polymers with tunable bandgaps (1.5–3.0 eV) for optoelectronic devices .
Q. What methodologies evaluate the compound’s role as a synthetic intermediate in drug discovery?
- Functionalization via amidation or Suzuki-Miyaura coupling generates libraries for high-throughput screening (HTS). Pharmacokinetic profiling (e.g., metabolic stability in liver microsomes) identifies lead candidates. Toxicity assays (Ames test, zebrafish models) prioritize safe derivatives .
Q. How can researchers analyze environmental degradation pathways of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
